2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Description
Properties
IUPAC Name |
2-phenylpyrazino[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2/c16-12-9-10(14-7-6-13-9)15-11(17-12)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHFPKUUKZAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704568 | |
| Record name | 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-85-2 | |
| Record name | 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A widely adopted method involves cyclocondensation reactions using anthranilic acid analogs. For example, 2-phenyl-4H-benzo[d][1,oxazin-4-one —a structurally related compound—is synthesized via a two-step mechanism:
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Acylation : Anthranilic acid reacts with benzoyl chloride in pyridine, forming an intermediate acylated product.
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Cyclization : Intramolecular nucleophilic attack by the carboxylate anion on the adjacent amide carbon generates the oxazinone ring.
Adapting this to pyrazino-oxazinone systems requires substituting anthranilic acid with pyrazine-2,3-diamine derivatives. For instance, 2-(4-chlorophenyl)-4H-pyrazino[2,3-d]oxazin-4-one is synthesized by reacting 4-chlorobenzoyl chloride with pyrazine-2,3-diamine under similar conditions.
Stepwise Reaction Optimization
Solvent and Base Selection
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Solvent Systems : THF and DCM are preferred for their ability to dissolve both aromatic amines and acyl chlorides. Polar aprotic solvents like DMF may accelerate cyclization but complicate purification.
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Bases : Pyridine acts as both solvent and base in acylation steps, neutralizing HCl byproducts. For carbonylation, stronger bases like KOtBu improve reaction kinetics.
Temperature and Time Parameters
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Acylation : Conducted at 0–25°C to minimize side reactions (e.g., over-acylation).
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Cyclization : Requires heating to 50–80°C for 12–24 hours. Extended durations (>24 hours) risk decomposition, as observed in Pd-catalyzed routes where over-reduction occurs.
Comparative Analysis of Synthetic Methods
Key Observations :
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Cyclocondensation offers modularity for aryl substitutions but suffers from moderate yields (24–57%).
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Palladium routes achieve higher yields (50–83%) but require costly catalysts and stringent CO/H₂ conditions.
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Post-functionalization via nitro reduction (e.g., converting 4-nitrophenyl to aminophenyl) provides an alternative pathway.
Industrial-Scale Considerations
Solvent Recycling
Multi-step syntheses generate significant solvent waste. For example, a seven-step route to a related oxazinone consumes ~60 mL solvent per gram product. Implementing solvent recovery systems (e.g., distillation) could reduce costs by 30–40%.
Catalytic Efficiency
Pd catalysts face leaching issues during carbonylation. Immobilizing Pd on mesoporous silica improves recyclability, maintaining >90% activity over five cycles in analogous reactions.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl group and other substituents on the oxazinone ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfur ylides, palladium catalysts, and oxidizing agents such as Oxone . Reaction conditions vary depending on the desired transformation, with some reactions requiring mild conditions while others may need more stringent conditions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted oxazinones, dihydroquinolines, and other heterocyclic compounds .
Scientific Research Applications
2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one with structurally related compounds:
‡Approximated from pyrido analogs.
- Its TPSA (~70 Ų) is higher than thieno derivatives (51.80 Ų), suggesting better polar interactions .
- Molecular Weight: The phenyl group increases molecular weight compared to simpler thieno derivatives (e.g., 243.28 vs. ~265), which may affect bioavailability.
Biological Activity
2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one (CAS Number: 155513-85-2) is a heterocyclic compound characterized by a fused ring system consisting of a pyrazine and an oxazine ring, with a phenyl group attached. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula : CHNO
- Molecular Weight : 225.203 g/mol
- LogP : 1.645 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structure allows it to bind effectively to active sites, inhibiting enzyme activity and affecting various biochemical pathways. This mechanism is crucial for its potential therapeutic effects, particularly in cancer treatment.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazino[2,3-d][1,3]oxazin-4-one exhibit significant anticancer properties. For instance:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Compounds structurally similar to this compound have shown potent inhibitory effects on FGFRs, which are critical in various cancers. A study demonstrated that certain derivatives inhibited FGFR signaling pathways and suppressed cell proliferation in cancer models (TGI = 91.6% at a dose of 50 mg/kg) .
Study 1: FGFR Inhibition
A series of experiments were conducted to evaluate the anticancer potential of compounds related to this compound. The findings showed:
- IC values indicating effective inhibition of FGFR1.
- Significant reduction in cell viability in cancer cell lines associated with FGFR dysregulation.
| Compound | IC (nmol/L) | TGI (%) at 50 mg/kg |
|---|---|---|
| Compound 10h | 114.5 | 91.6 |
Study 2: Antimicrobial Screening
Another study screened several derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted:
- Select compounds exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard treatments.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one, and how can reaction conditions be optimized?
- The compound is synthesized via cyclization of anthranilic acid derivatives with acylating agents. A typical method involves reacting anthranilic acid with benzoyl chloride in pyridine, followed by cyclization under reflux conditions . Optimization includes adjusting stoichiometry (e.g., excess benzoyl chloride for complete acylation) and purification via recrystallization (ethanol or acetic acid) to improve yield . TLC with cyclohexane:ethyl acetate (2:1) monitors reaction progress .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Use NMR (¹H and ¹³C) to analyze aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (C=O at ~170 ppm) . IR spectroscopy identifies the oxazinone C=O stretch (~1750 cm⁻¹) and aromatic C-H bending . PXRD confirms crystallinity, while HPLC (>95% purity) and elemental analysis validate composition .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant for handling this compound?
- The compound is lipophilic (logP ~2.5–3.0) due to the phenyl group, requiring polar aprotic solvents (DMF, DMSO) for dissolution . Stability tests under varying pH (2–9) and temperatures (4–40°C) are recommended. Degradation products may include hydrolyzed oxazine rings, detectable via LC-MS .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Electron-withdrawing groups (e.g., -F) at the phenyl ring increase electrophilicity of the oxazinone carbonyl, enhancing nucleophilic attack . Steric hindrance from bulky substituents (e.g., ethyl at position 6) reduces reaction rates, as shown in thieno-oxazine analogs . Computational modeling (DFT) can predict sites of reactivity .
Q. What strategies resolve contradictions in reported biological activities of structurally similar oxazinone derivatives?
- Discrepancies in enzyme inhibition data (e.g., COX-2 vs. C1s selectivity) may arise from assay conditions (e.g., pH, co-solvents) or substituent positioning . Comparative studies using isosteric analogs (e.g., replacing sulfur with oxygen in the heterocycle) and dose-response assays (IC₅₀ values) clarify structure-activity relationships .
Q. How can synthetic by-products (e.g., sulfoxides, reduced oxazines) be minimized or characterized during scale-up?
- By-products form via oxidation (e.g., sulfoxides from thieno-oxazines) or over-reduction. Use inert atmospheres (N₂/Ar) and controlled reagent addition to suppress side reactions . LC-MS and GC-MS identify impurities, while column chromatography (silica gel, ethyl acetate/hexane) isolates pure fractions .
Methodological Challenges
Q. What experimental designs improve yield in multi-step syntheses involving this compound?
- Implement flow chemistry for cyclization steps to enhance heat transfer and reduce side products . Use microwave-assisted synthesis to accelerate reaction times (e.g., 30 minutes vs. 4 hours for condensation) . Optimize recrystallization solvents (e.g., ethanol vs. acetonitrile) based on solubility data .
Q. How can computational tools aid in predicting the biological targets of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
